
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a palmitoyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.
Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.
Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.
化学反応の分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or esters.
科学的研究の応用
Chemistry
In chemistry, 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The palmitoyloxy group enhances its lipophilicity, allowing it to interact with cell membranes more effectively.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in targeting diseases that involve oxidative stress. The disulfide bond can act as a redox-active moiety, potentially modulating cellular redox states.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific redox properties.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Similar structure but with an ethyl group instead of a propyl group.
2,2’-Dithiobis(N-(2-(stearoyloxy)propyl)benzamide): Similar structure but with a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is unique due to its specific combination of a palmitoyloxy group and a propyl linker, which may confer distinct lipophilicity and reactivity compared to its analogs
特性
CAS番号 |
78010-18-1 |
|---|---|
分子式 |
C52H84N2O6S2 |
分子量 |
897.4 g/mol |
IUPAC名 |
1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |
InChI |
InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |
InChIキー |
PJKZDTSXKLWIJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


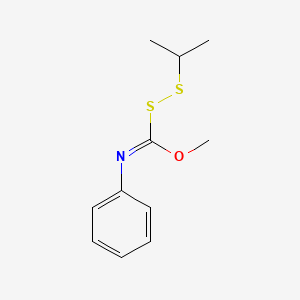
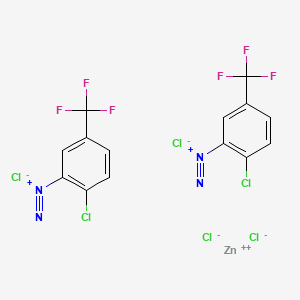
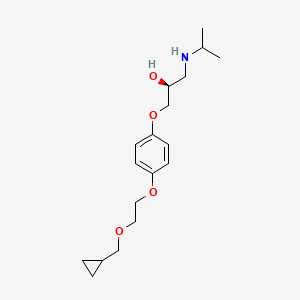

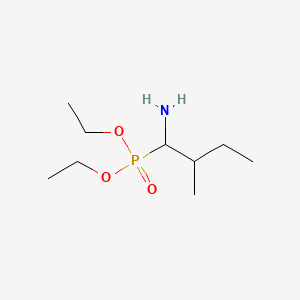
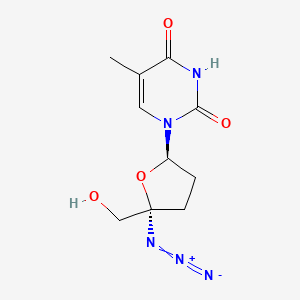

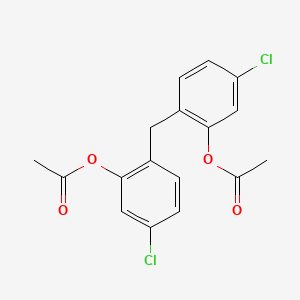


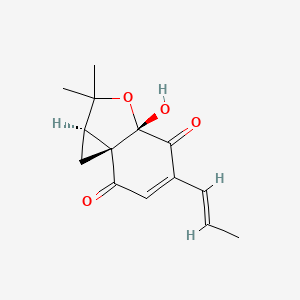
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)


